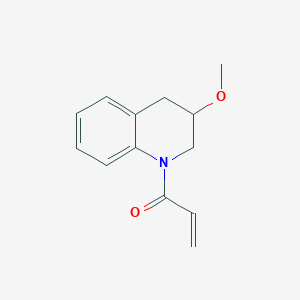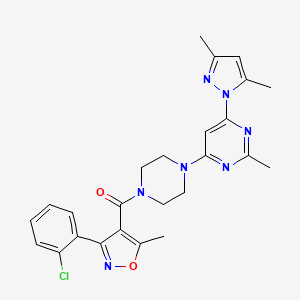
4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process that involves multiple steps and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to modulate the activity of the neurotransmitter dopamine, which plays a key role in reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one are complex and varied. This compound has been shown to exhibit potent inhibitory activity against acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. Additionally, this compound has been shown to modulate the activity of dopamine, which can have a range of effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the study of the role of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 5-fluoropyrimidine-2,4-dione with 1,2-dibromoethane in the presence of potassium carbonate to yield 1-(5-fluoropyrimidin-2-yl)piperazine-2,4-dione. The second step involves the reaction of 5-fluoropyridine-3-carboxylic acid with thionyl chloride to yield 5-fluoropyridine-3-carbonyl chloride. The final step involves the reaction of 1-(5-fluoropyrimidin-2-yl)piperazine-2,4-dione with 5-fluoropyridine-3-carbonyl chloride in the presence of triethylamine to yield 4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one.
Applications De Recherche Scientifique
4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, making it a potential target for the treatment of neurological disorders.
Propriétés
IUPAC Name |
4-(5-fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2/c15-10-3-9(4-17-5-10)13(23)20-1-2-21(12(22)8-20)14-18-6-11(16)7-19-14/h3-7H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJIQQWASOTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyridine-3-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)

![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)
![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2592781.png)






![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)
![7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2592796.png)
![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)